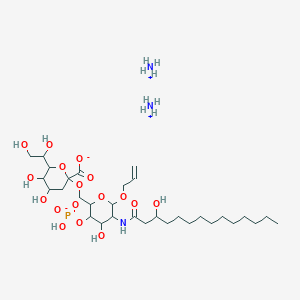![molecular formula C20H32N4O3S B123088 1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea CAS No. 143214-66-8](/img/structure/B123088.png)
1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea
Übersicht
Beschreibung
N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a sulfonyl group and two cycloheptyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Preparation of 4-Cycloheptylaminopyridine: This intermediate can be synthesized by reacting 4-chloropyridine with cycloheptylamine under suitable conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate.
Sulfonylation: The 4-Cycloheptylaminopyridine is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
Urea Formation: The final step involves the reaction of the sulfonylated intermediate with cycloheptyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets, such as enzymes or receptors.
Biology: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfonyl and urea functionalities.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and urea groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((4-Cyclohexylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)urea: Similar structure but with cyclohexyl groups instead of cycloheptyl groups.
N-((4-Cyclopentylaminopyrid-3-yl)sulfonyl)-N’-(cyclopentyl)urea: Similar structure but with cyclopentyl groups instead of cycloheptyl groups.
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclooctyl)urea: Similar structure but with cyclooctyl groups instead of cycloheptyl groups.
Uniqueness
N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea is unique due to the presence of cycloheptyl groups, which can impart distinct steric and electronic properties compared to its analogs with different cycloalkyl groups. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.
Eigenschaften
CAS-Nummer |
143214-66-8 |
|---|---|
Molekularformel |
C20H32N4O3S |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea |
InChI |
InChI=1S/C20H32N4O3S/c25-20(23-17-11-7-3-4-8-12-17)24-28(26,27)19-15-21-14-13-18(19)22-16-9-5-1-2-6-10-16/h13-17H,1-12H2,(H,21,22)(H2,23,24,25) |
InChI-Schlüssel |
DWUSHNAJJBZDFT-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCCC3 |
Kanonische SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCCC3 |
Key on ui other cas no. |
143214-66-8 |
Synonyme |
BM 27 BM-27 N-((4-cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

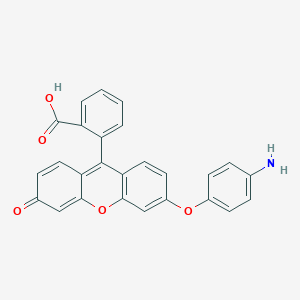
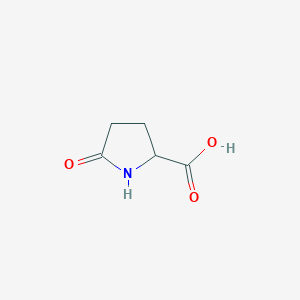
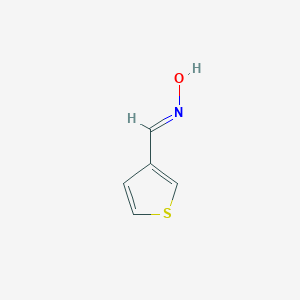

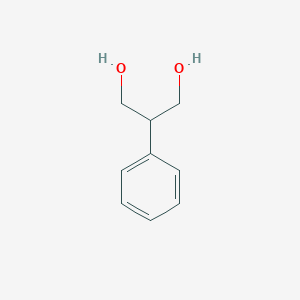


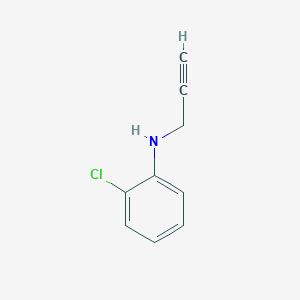

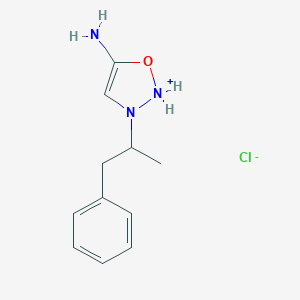
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
